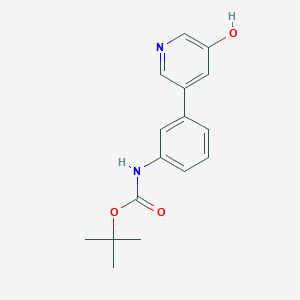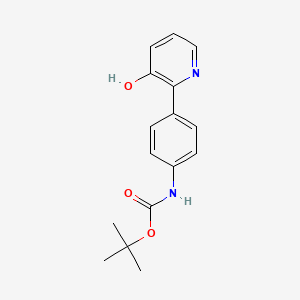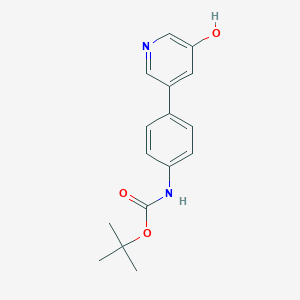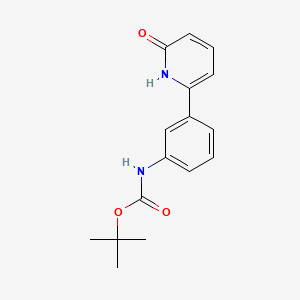![molecular formula C15H16N2O3S B6369029 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261974-45-1](/img/structure/B6369029.png)
2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% (2H6PPSP-95) is a chemical compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. This compound has been found to possess a range of interesting properties, including the ability to act as a catalyst in a variety of reactions, as well as its potential to be used as a bioactive molecule. In
Applications De Recherche Scientifique
2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been studied for its potential applications in a variety of scientific fields. In particular, this compound has been found to be useful in the synthesis of various compounds, such as heterocyclic compounds and polymers. In addition, 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been studied for its potential use as a bioactive molecule, as well as its potential to act as a catalyst in a variety of reactions.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in certain reactions, allowing for the synthesis of various compounds. In addition, it is thought that the compound may possess some bioactive properties, although further research is needed to confirm this.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% are not yet fully understood. However, it is believed that the compound may have some bioactive properties, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in laboratory experiments include its ability to act as a catalyst in a variety of reactions, as well as its potential to be used as a bioactive molecule. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is still not fully understood, making it difficult to predict the outcome of certain experiments.
Orientations Futures
Given the potential applications of 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%, there are a number of potential future directions for research into this compound. These include further exploration of its potential use as a bioactive molecule, as well as its potential to act as a catalyst in a variety of reactions. In addition, further research could be conducted into the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further research could be conducted into the advantages and limitations of using this compound in laboratory experiments.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% involves a two-step process. The first step involves the reaction of pyrrolidinylsulfonyl chloride with 2-hydroxy-6-phenylpyridine in the presence of anhydrous sodium carbonate and acetonitrile. This reaction yields 2-hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% (2-Hydroxy-6-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%). The second step involves the purification of the compound by recrystallization from ethanol.
Propriétés
IUPAC Name |
6-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15-8-4-7-14(16-15)12-5-3-6-13(11-12)21(19,20)17-9-1-2-10-17/h3-8,11H,1-2,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWJZASBQUQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683249 |
Source


|
| Record name | 6-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-45-1 |
Source


|
| Record name | 6-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)

![2-Hydroxy-6-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368971.png)

![2-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368986.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368994.png)



![2-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369036.png)
![2-Hydroxy-4-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369043.png)

![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369059.png)
![3-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369074.png)